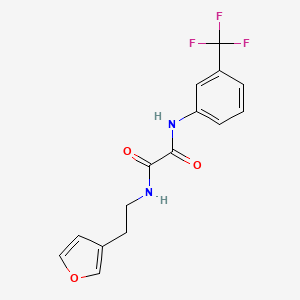

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Descripción

Historical Evolution of Oxalamide Chemistry

The oxalamide functional group, derived from oxalic acid diamides, has been a cornerstone of organic chemistry since its first synthesis in the 19th century. Early applications focused on oxamide itself, a stable crystalline compound used as a slow-release nitrogen source in fertilizers due to its controlled hydrolysis kinetics. By the mid-20th century, researchers recognized the potential of substituted oxalamides in materials science, particularly for stabilizing nitrocellulose and modulating combustion rates in propellants. The 1997 breakthrough by Etter et al. demonstrated oxalamides' unique hydrogen-bonding capabilities, establishing their role in designing molecular crystals with predictable supramolecular architectures. This work laid the foundation for modern applications in crystal engineering and pharmaceutical design, where precise control over intermolecular interactions is critical.

Significance of Oxalamide Functional Group in Molecular Design

The oxalamide moiety (-NH-C(=O)-C(=O)-NH-) exhibits exceptional hydrogen-bonding versatility. As shown in Table 1, its dual amide groups enable both intramolecular chelation and intermolecular network formation.

Table 1: Hydrogen Bonding Patterns in Oxalamide Derivatives

This bifunctional character allows oxalamides to serve as molecular "staples" in supramolecular assemblies. The planar arrangement of the oxalamide core, enforced by intramolecular hydrogen bonds between adjacent carbonyl oxygen and amide hydrogen atoms, creates a rigid platform for designing materials with tailored mechanical and thermal properties.

Research Significance of Furan-Trifluoromethyl Combination

The fusion of a 3-furanylethyl group with a 3-(trifluoromethyl)phenyl substituent introduces complementary electronic and steric effects:

- Furan moiety : The oxygen-rich heterocycle participates in CH-π interactions and modulates electron density through conjugation. Its 3-substitution pattern avoids the steric congestion of 2-substituted furans while maintaining planarity for π-stacking.

- Trifluoromethyl group : The -CF3 substituent exerts strong electron-withdrawing effects (σp = 0.54, π* = 0.45) that polarize the aromatic ring, enhancing halogen bonding potential. Its hydrophobicity (logP contribution +1.07) improves membrane permeability in bioactive compounds.

This combination creates a Janus-like molecule with contrasting polarity regions, enabling simultaneous interactions with hydrophilic and hydrophobic domains in biological targets or material matrices.

Theoretical Framework for Studying Oxalamide Derivatives

Modern analysis of oxalamide derivatives employs a multi-technique approach:

Computational Methods

- Density Functional Theory (DFT) calculations optimize ground-state geometries using B3LYP/6-31G(d) basis sets

- Atoms-in-Molecules (AIM) analysis maps critical bond paths for hydrogen-bond networks

- Molecular Dynamics simulations predict aggregation behavior in solution phases

Experimental Techniques

- Variable-temperature 1H NMR quantifies hydrogen-bond strength through chemical shift perturbations (Δδ up to 0.52 ppm observed)

- X-ray crystallography reveals supramolecular architectures (e.g., β-network formation with 2.85 Å H-bonds)

- Isothermal Titration Calorimetry measures binding thermodynamics in host-guest systems

This integrated framework enables rational design of oxalamide-based compounds with predictable solid-state and solution-phase behavior.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)13(21)19-6-4-10-5-7-23-9-10/h1-3,5,7-9H,4,6H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIPDXBTCDTDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=COC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves the following steps:

Formation of the Furan-3-yl Ethylamine: This can be achieved by the reduction of furan-3-yl acetonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Synthesis of the Trifluoromethyl Phenyl Isocyanate: This intermediate can be prepared by reacting 3-(trifluoromethyl)aniline with phosgene or a phosgene substitute like triphosgene.

Coupling Reaction: The final step involves the reaction of furan-3-yl ethylamine with the trifluoromethyl phenyl isocyanate to form the desired oxalamide compound. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors to enhance reaction rates and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring in N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxalamide moiety can be reduced to the corresponding amine using strong reducing agents such as LiAlH4.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of furan-3-yl ethyl ketone derivatives.

Reduction: Conversion to the corresponding diamine.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity, while the oxalamide moiety may facilitate hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related oxalamides:

Key Observations :

- Lipophilicity : The trifluoromethyl group in the target compound and 1c increases membrane permeability compared to methoxy or pyridyl substituents in S336/S5456 .

- Synthetic Complexity : Substituents like chloro (1c) or dioxoisoindolinyl (GMC series) require multi-step synthesis, whereas the target compound’s furan-ethyl group may simplify preparation .

Actividad Biológica

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 300.27 g/mol

- CAS Number : 1428359-98-1

The compound features a furan ring and a trifluoromethyl-substituted phenyl group, which are known to influence its biological interactions.

The biological activity of N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan and trifluoromethyl groups enhance the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide against SARS-CoV-2. For example, derivatives with trifluoromethyl groups demonstrated significant inhibitory effects on the main protease (M) of the virus, with IC values in the micromolar range .

Anticancer Properties

Research into the anticancer activity of oxalamide derivatives indicates that they can induce apoptosis in various cancer cell lines. The presence of the furan moiety has been associated with enhanced cytotoxic effects, possibly through the generation of reactive oxygen species (ROS) .

Case Studies

- SARS-CoV-2 Inhibition : A study evaluated a series of compounds structurally related to N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide for their ability to inhibit M. The most potent compound exhibited an IC value of 46 μM, demonstrating the role of structural modifications in enhancing antiviral activity .

- Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines (e.g., HeLa, MCF-7). Compounds similar to N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide showed IC values ranging from 10 μM to 25 μM, indicating promising anticancer properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.